molecular formula C9H13N B1602042 2,3,5-Trimethylaniline CAS No. 767-77-1

2,3,5-Trimethylaniline

Cat. No. B1602042
CAS RN: 767-77-1
M. Wt: 135.21 g/mol
InChI Key: FFDVTEHMPLVFMS-UHFFFAOYSA-N
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Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 11.2 grams (0.05 mole) of anydrous sodium 2,3,5-trimethylbenzene sulfonate, 5.2 grams (0.13 mole) of sodium amide and 60 ml liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 160° C for 9 hours. The reaction pressure in the autoclave was 140 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 2,3,5-trimethyl aniline. The recrystallization thereof from petroleum ether gave 5.3 grams of 2,3,5-trimethyl aniline having a melting point of 36° C. Yield was 78.8%.
Name
sodium 2,3,5-trimethylbenzene sulfonate
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1S([O-])(=O)=O.[Na+].[NH2-:15].[Na+].N>>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[NH2:15] |f:0.1,2.3|

Inputs

Step One
Name
sodium 2,3,5-trimethylbenzene sulfonate
Quantity
11.2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
60 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed
ADDITION
Type
ADDITION
Details
10 ml of water was added to the reaction mixture for hydrolysis
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
CUSTOM
Type
CUSTOM
Details
to produce crude 2,3,5-trimethyl aniline
CUSTOM
Type
CUSTOM
Details
The recrystallization

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.